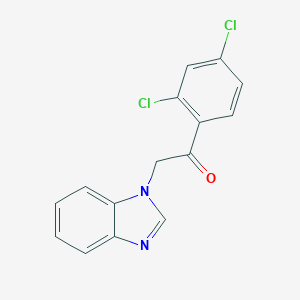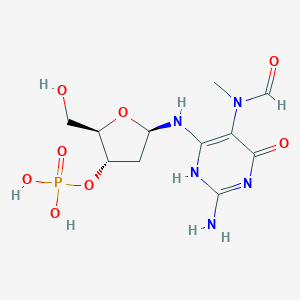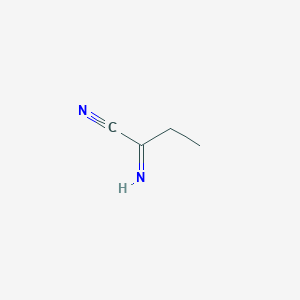
2-Iminobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iminobutanenitrile, also known as IBN, is an organic compound with the chemical formula C4H6N2. It is a colorless liquid that has a strong odor and is soluble in water and organic solvents. IBN is an important intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-Iminobutanenitrile is not fully understood. However, it is believed that 2-Iminobutanenitrile acts as a nucleophile in various chemical reactions, such as the formation of Schiff bases and the synthesis of β-amino acids. 2-Iminobutanenitrile has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-Iminobutanenitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-Iminobutanenitrile has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. This suggests that 2-Iminobutanenitrile may have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Iminobutanenitrile has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, 2-Iminobutanenitrile is a versatile building block that can be used to synthesize a wide range of organic compounds. However, 2-Iminobutanenitrile also has some limitations. It is a highly reactive compound that can be difficult to handle. Additionally, 2-Iminobutanenitrile has a strong odor and can be toxic if ingested or inhaled.
Zukünftige Richtungen
There are several future directions for the study of 2-Iminobutanenitrile. One area of research is the development of new synthetic methods for 2-Iminobutanenitrile that are more efficient and environmentally friendly. Another area of research is the development of new therapeutic applications for 2-Iminobutanenitrile, particularly in the treatment of neurodegenerative diseases. Additionally, 2-Iminobutanenitrile could be studied for its potential use as a catalyst or ligand in various chemical reactions. Overall, 2-Iminobutanenitrile is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
2-Iminobutanenitrile can be synthesized through a variety of methods, including the reaction of acrylonitrile with formaldehyde and ammonia, the reaction of acrylonitrile with hydroxylamine, and the reaction of acrylonitrile with hydrogen cyanide. The most commonly used method is the reaction of acrylonitrile with formaldehyde and ammonia, which involves the formation of a Schiff base intermediate that is subsequently hydrolyzed to form 2-Iminobutanenitrile.
Wissenschaftliche Forschungsanwendungen
2-Iminobutanenitrile has been extensively used in scientific research due to its versatile chemical properties. It is commonly used as a building block in the synthesis of various organic compounds, such as β-amino acids, β-lactams, and pyridines. 2-Iminobutanenitrile has also been used as a reagent in the synthesis of chiral ligands and catalysts. Additionally, 2-Iminobutanenitrile has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
117506-10-2 |
|---|---|
Produktname |
2-Iminobutanenitrile |
Molekularformel |
C4H6N2 |
Molekulargewicht |
82.1 g/mol |
IUPAC-Name |
propanimidoyl cyanide |
InChI |
InChI=1S/C4H6N2/c1-2-4(6)3-5/h6H,2H2,1H3 |
InChI-Schlüssel |
BRQXEUGMULHSJU-UHFFFAOYSA-N |
SMILES |
CCC(=N)C#N |
Kanonische SMILES |
CCC(=N)C#N |
Synonyme |
2-IMINOBUTYRONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





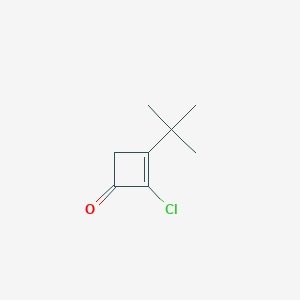
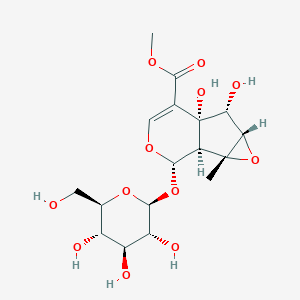
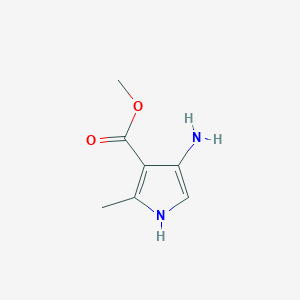
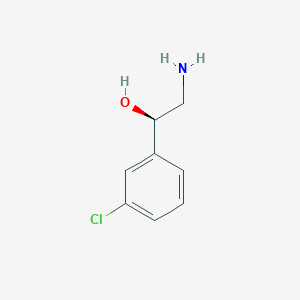

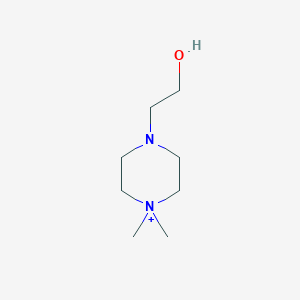
![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)
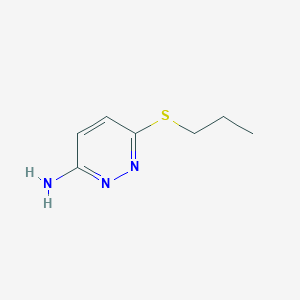

![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
